Cyclanilide

Description

This compound is a plant growth regulator, cotton harvest aid, and fungicide that functions by interacting with auxin-regulated processes. This compound is commonly used on cotton plants to either suppress vegetative growth or accelerate senescence. This compound is also used as a bioregulator of deciduous fruit trees.

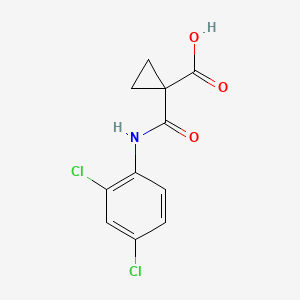

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-6-1-2-8(7(13)5-6)14-9(15)11(3-4-11)10(16)17/h1-2,5H,3-4H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWWLNJJJCTFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032600 | |

| Record name | Cyclanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with no characteristic odor; [Reference #1] | |

| Record name | Cyclanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Low solubility in water, soluble in organic solvents., Solubility (g/100 ml): acetone 5.29; acetonitrile 0.50; dichloromethane 0.17; ethylacetate 3.18; hexane <0.0001; methanol 5.91; 1-octanol 6.72; 2-propanol 6.82. | |

| Record name | CYCLANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4691 - 1.482 g/ml @ 20 °C | |

| Record name | CYCLANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Cyclanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powdery solid | |

CAS No. |

113136-77-9 | |

| Record name | Cyclanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113136-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclanilide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113136779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichlorophenylcarbamoyl)cyclopropancarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 1-[[(2,4-dichlorophenyl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WZ0SSS5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195.5 °C | |

| Record name | CYCLANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cyclanilide's Mechanism of Action in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclanilide is a plant growth regulator known to influence key developmental processes, including shoot branching and leaf senescence.[1] While extensively studied in crops like cotton and apple, its precise molecular mechanism of action in the model organism Arabidopsis thaliana remains to be fully elucidated. This technical guide synthesizes the current understanding of this compound's mode of action, drawing parallels from studies in other plant species and integrating this knowledge with the well-characterized hormonal signaling pathways in Arabidopsis. Evidence suggests that this compound primarily functions as an inhibitor of polar auxin transport, which in turn modulates cytokinin and abscisic acid (ABA) signaling pathways.[2][3] This guide provides a detailed overview of the proposed mechanism, summarizes relevant quantitative data, outlines detailed experimental protocols for further investigation, and presents visual diagrams of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Auxin Transport

The primary mode of action of this compound is the inhibition of polar auxin transport, a fundamental process governing numerous aspects of plant growth and development.[4] Studies in various plant species have demonstrated that this compound, similar to known auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA), blocks the directional flow of auxin.[2] However, the molecular mechanism of inhibition by this compound appears to be distinct.

Unlike NPA, which is a known inhibitor of auxin efflux, this compound does not seem to affect auxin efflux from cells. Instead, evidence suggests that this compound may inhibit auxin influx. Competition-binding assays using plasma membrane fractions from zucchini hypocotyls revealed that this compound is a noncompetitive inhibitor of both [3H]NPA and [3H]IAA binding, with estimated Ki values of 40 µM and 2.3 µM, respectively. This noncompetitive inhibition suggests that this compound binds to a site on the auxin transport machinery that is distinct from both the NPA-binding protein and the auxin-binding site of transporters.

In Arabidopsis thaliana, the inhibition of polar auxin transport is expected to have pleiotropic effects on development, including alterations in root architecture, apical dominance, and vascular patterning. The auxin influx carrier AUX1 and the PIN-FORMED (PIN) family of auxin efflux carriers are the primary proteins responsible for polar auxin transport. While direct interaction of this compound with these proteins in Arabidopsis has not been demonstrated, it is hypothesized that this compound's inhibitory effect is mediated through modulation of the activity or trafficking of these transporters.

Crosstalk with Cytokinin and Abscisic Acid Signaling

Recent transcriptomic studies in apple (Malus domestica) have provided significant insights into the downstream effects of this compound, revealing a complex interplay with cytokinin and ABA signaling pathways. Given the high degree of conservation of these hormonal signaling pathways between apple and Arabidopsis, it is plausible that a similar mechanism is at play in Arabidopsis.

Modulation of Cytokinin Signaling

This compound treatment in apple axillary buds leads to an increase in the levels of zeatin riboside, a cytokinin, and a corresponding upregulation of cytokinin signaling components. Key upregulated genes include the cytokinin receptor WOODEN LEG (WOL) and the type-A response regulators ARR3 and ARR9. In Arabidopsis, the ortholog of WOL is ARABIDOPSIS HISTIDINE KINASE 4 (AHK4), also known as CYTOKININ RESPONSE 1 (CRE1). The Arabidopsis orthologs of ARR3 and ARR9 are ARR3 and ARR9, respectively.

The interaction between auxin and cytokinin signaling is well-documented in Arabidopsis. Typically, auxin and cytokinin act antagonistically in regulating various developmental processes, including root and shoot meristem activity. Cytokinin can modulate auxin transport by affecting the expression and localization of PIN proteins. By inhibiting auxin transport, this compound may shift the local auxin/cytokinin balance, leading to an increase in cytokinin signaling.

Downregulation of Abscisic Acid (ABA) Signaling

The same apple transcriptome study revealed that this compound treatment results in a significant decrease in ABA levels and the downregulation of key ABA signaling genes, including the protein phosphatase 2C genes ABI2 and ABI5. The Arabidopsis orthologs for these genes are ABI2 and ABI5.

The crosstalk between auxin and ABA signaling is also a critical aspect of plant development, particularly in root growth and stress responses. ABA can influence auxin transport, and conversely, auxin can modulate ABA signaling. The downregulation of ABA signaling by this compound could be a consequence of the altered auxin homeostasis, contributing to the observed growth-promoting effects under certain conditions, such as the promotion of lateral bud outgrowth.

Quantitative Data from Transcriptome Analysis (Apple Axillary Buds)

The following tables summarize the quantitative data from the RNA-seq analysis of apple axillary buds treated with this compound. Note: This data is from Malus domestica and serves as a predictive model for potential gene expression changes in Arabidopsis thaliana under similar treatment.

Table 1: Changes in Hormone Levels in Apple Axillary Buds 168 hours After this compound Treatment

| Hormone | Fold Change (this compound vs. Control) |

| Zeatin Riboside (ZR) | ~2.0 |

| Abscisic Acid (ABA) | ~0.5 |

Table 2: Differentially Expressed Genes in Hormone Signaling Pathways in Apple Axillary Buds 168 hours After this compound Treatment

| Gene | Pathway | Log2 Fold Change (this compound vs. Control) | Putative Arabidopsis Ortholog |

| WOL | Cytokinin Signaling | Upregulated | AHK4/CRE1 (AT2G01830) |

| ARR3 | Cytokinin Signaling | Upregulated | ARR3 (AT1G59940) |

| ARR9 | Cytokinin Signaling | Upregulated | ARR9 (AT3G57040) |

| ABI2 | ABA Signaling | Downregulated | ABI2 (AT5G57050) |

| ABI5 | ABA Signaling | Downregulated | ABI5 (AT2G36270) |

| LAX2 | Auxin Transport | Upregulated | LAX2 (AT2G21050) |

Proposed Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway in Arabidopsis thaliana

The following diagram illustrates the hypothesized signaling pathway of this compound in Arabidopsis thaliana, based on evidence from other plant species and known hormonal crosstalk.

Experimental Workflow for Transcriptome Analysis

This diagram outlines a hypothetical experimental workflow to investigate the transcriptomic response of Arabidopsis thaliana to this compound treatment.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to investigate the mechanism of action of this compound in Arabidopsis thaliana.

Polar Auxin Transport Assay

Objective: To determine the effect of this compound on polar auxin transport in Arabidopsis thaliana roots.

Materials:

-

Arabidopsis thaliana (Col-0) seedlings (5-7 days old)

-

Agar plates (0.8% agar, 1/2 MS medium)

-

[3H]IAA (radiolabeled indole-3-acetic acid)

-

This compound stock solution (in DMSO)

-

NPA stock solution (in DMSO, as a positive control)

-

DMSO (mock control)

-

Microcentrifuge tubes

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

-

Stereomicroscope and fine forceps

Procedure:

-

Prepare agar plates containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM), NPA (e.g., 10 µM), and a mock control (DMSO).

-

Transfer 5-7 day old Arabidopsis seedlings to the treatment plates and incubate for 2-4 hours.

-

Prepare agar blocks (1% agar) containing [3H]IAA (e.g., 100 nM).

-

Under a stereomicroscope, carefully apply a [3H]IAA agar block to the tip of the primary root of each seedling.

-

Incubate the plates vertically in the dark for a defined transport period (e.g., 6-18 hours).

-

After the transport period, excise the root tip (approximately 1 mm) to remove the [3H]IAA source.

-

Section the remaining root into consecutive 5 mm segments.

-

Place each segment into a separate scintillation vial containing scintillation cocktail.

-

Measure the radioactivity in each segment using a scintillation counter.

-

Calculate the amount of [3H]IAA transported per segment for each treatment and compare to the mock control.

RNA-Seq Analysis of Axillary Buds

Objective: To identify genome-wide transcriptional changes in Arabidopsis thaliana axillary buds in response to this compound treatment.

Materials:

-

Arabidopsis thaliana (Col-0) plants (4-5 weeks old, with visible axillary buds)

-

This compound solution (e.g., 100 µM in 0.01% Tween-20)

-

Mock solution (0.01% Tween-20 in water)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

-

High-throughput sequencer (e.g., Illumina NovaSeq)

Procedure:

-

Apply this compound solution or mock solution to the axillary buds of mature Arabidopsis plants.

-

Harvest axillary bud tissue at specific time points (e.g., 24 and 168 hours) after treatment. Immediately freeze the tissue in liquid nitrogen.

-

Extract total RNA from the frozen tissue using a suitable RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Prepare RNA-Seq libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

Perform bioinformatic analysis of the sequencing data. This includes quality control, read mapping to the Arabidopsis reference genome, and differential gene expression analysis between this compound-treated and mock-treated samples.

-

Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological processes and signaling pathways.

qRT-PCR Validation

Objective: To validate the differential expression of candidate genes identified from the RNA-Seq analysis.

Materials:

-

cDNA synthesized from the RNA samples from the RNA-Seq experiment

-

Gene-specific primers for candidate genes (e.g., AHK4, ARR3, ARR9, ABI2, ABI5, LAX2) and a reference gene (e.g., ACTIN2)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Design and validate gene-specific primers for the target and reference genes.

-

Synthesize cDNA from the total RNA samples used for the RNA-Seq experiment using a reverse transcription kit.

-

Prepare the qPCR reactions by mixing cDNA, gene-specific primers, and SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.

-

Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression between this compound-treated and mock-treated samples, normalized to the reference gene.

Conclusion and Future Directions

While the precise molecular targets of this compound in Arabidopsis thaliana are yet to be identified, the available evidence strongly suggests a mechanism centered on the inhibition of polar auxin transport. This primary action appears to trigger a cascade of downstream effects, most notably the modulation of cytokinin and ABA signaling pathways. The transcriptomic data from apple provides a valuable roadmap for future research in Arabidopsis.

Future studies should focus on:

-

Directly testing the effect of this compound on auxin transport in Arabidopsis using the protocols outlined above.

-

Performing a comprehensive transcriptome analysis of this compound-treated Arabidopsis to confirm the predicted changes in cytokinin and ABA signaling and to identify novel pathways affected by this compound.

-

Investigating the potential interaction of this compound with known auxin transport proteins (AUX1 and PINs) through genetic and biochemical approaches, such as analyzing the response of auxin transporter mutants to this compound and performing in vitro binding assays.

-

Elucidating the role of the identified differentially expressed genes in mediating the physiological effects of this compound through reverse genetics approaches.

A thorough understanding of this compound's mechanism of action in Arabidopsis thaliana will not only provide valuable insights into the fundamental processes of hormone signaling and transport but also pave the way for the development of more targeted and effective plant growth regulators for agricultural applications.

References

- 1. This compound | C11H9Cl2NO3 | CID 11097730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] this compound: mechanism of action and uses as a plant growth regulator in cotton. | Semantic Scholar [semanticscholar.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. This compound (Ref: RPA 090946) [sitem.herts.ac.uk]

Cyclanilide Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Plant Growth Regulator

Abstract

Introduction

Cyclanilide is a versatile plant growth regulator utilized to suppress vegetative growth, promote defoliation, and enhance lateral bud outgrowth in various plant species.[1] Its biological effects are primarily attributed to its ability to interfere with auxin-regulated processes.[1] Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the design of more potent and selective analogs. This guide delves into the core structural features of this compound, examining the contributions of the dichlorophenyl ring, the cyclopropane moiety, and the amide and carboxylic acid functional groups to its plant growth regulatory effects.

Core Structure and Known Biological Activity

The chemical structure of this compound, 1-(2,4-dichlorophenylaminocarbonyl)-cyclopropane carboxylic acid, is the foundation of its biological function. The key structural components are:

-

2,4-Dichlorophenyl Group: This substituted aromatic ring is crucial for activity. The position and nature of the halogen substituents significantly influence the molecule's interaction with its biological target.

-

Cyclopropane Ring: This small, strained ring system imparts conformational rigidity to the molecule, which is often a key factor in the specificity of drug-target interactions.[2]

-

Amide Linkage: The amide bond connects the aromatic and cyclopropane moieties and is likely involved in hydrogen bonding interactions within the target protein.

-

Carboxylic Acid Group: This acidic functional group is often important for solubility and for ionic interactions at the active site.

Quantitative Structure-Activity Relationship (SAR) Data

While a comprehensive quantitative SAR study on a wide range of this compound analogs is not publicly available, existing data provides valuable insights into its mechanism and potency.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for [3H]NPA Binding Inhibition | 50 µM | Plasma membrane fractions from zucchini hypocotyls | [3] |

| IC50 for [3H]IAA Binding Inhibition | 50 µM | Plasma membrane fractions from zucchini hypocotyls | [3] |

| Ki for NPA Binding (noncompetitive) | 40 µM | Dixon plot analysis | |

| Effect on Tomato Root Growth | 165% of control at 5 µM | In vitro root growth assay |

Table 1: Quantitative biological data for this compound.

Inferred Structure-Activity Relationships

Based on the known activity of this compound and SAR trends of structurally related compounds, the following qualitative relationships can be inferred:

-

Dichlorophenyl Ring: The 2,4-dichloro substitution pattern is likely optimal for potent activity. Modifications to the number, position, and nature of the substituents on the phenyl ring are expected to significantly impact biological activity. For instance, the electronic and steric properties of the substituents will influence the binding affinity to the target protein.

-

Cyclopropane Moiety: The cyclopropane ring's rigidity is a key structural feature. Replacing it with more flexible alkyl chains or other ring systems would likely alter the molecule's conformation and reduce its activity.

-

Amide and Carboxylic Acid Groups: These functional groups are critical for forming key interactions with the biological target. Esterification or amidation of the carboxylic acid, or modification of the amide linkage, would likely lead to a significant loss of activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound and its analogs.

Auxin Transport Inhibition Assay (Radiolabeled Auxin in Corn Coleoptiles)

This assay directly measures the polar transport of auxin and its inhibition by test compounds.

Materials:

-

Etiolated corn seedlings (e.g., Zea mays)

-

Radiolabeled auxin (e.g., [³H]IAA)

-

This compound and other test compounds

-

Agar blocks (1-2% w/v)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Buffer solution (e.g., 50 mM KH2PO4, 0.25 M sucrose, pH 6.0)

Procedure:

-

Seedling Preparation: Germinate corn seeds in complete darkness for 3-4 days.

-

Coleoptile Excision: Under a dim green safelight, excise 3 cm sections from the sub-apical region of the coleoptiles.

-

Donor Block Preparation: Prepare agar blocks containing a known concentration of [³H]IAA and the desired concentration of the test compound. A control group with only radiolabeled auxin should be included.

-

Assay Setup: Place a donor block on the apical end of each coleoptile section. Place a receiver block of plain agar at the basal end.

-

Incubation: Incubate the sections in a dark, humid chamber for 3-6 hours to allow for auxin transport.

-

Quantification: After incubation, remove the receiver blocks and place them in scintillation vials with scintillation cocktail.

-

Measurement: Measure the radioactivity in the receiver blocks using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of auxin transported.

-

Data Analysis: Compare the amount of radioactivity in the receiver blocks from the inhibitor-treated groups to the control group to determine the percentage of inhibition.

N-1-Naphthylphthalamic Acid (NPA) Binding Assay

This assay determines the ability of a compound to compete with radiolabeled NPA for binding to its target protein in plant cell membranes.

Materials:

-

Plant tissue (e.g., zucchini hypocotyls)

-

Radiolabeled NPA (e.g., [³H]NPA)

-

This compound and other test compounds

-

Binding Buffer (e.g., 1X PBS, 0.1% NP-40, 0.5 mM DTT, 10% Glycerol, 1 mM PMSF, 2 µg/ml Aprotinin)

-

Glutathione Sepharose beads

-

SDS-lysis buffer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize plant tissue in a cold lysis buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a microfuge tube, combine a specific amount of membrane protein, radiolabeled NPA, and the test compound at various concentrations in the binding buffer.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) with gentle agitation.

-

-

Separation of Bound and Free Ligand:

-

Stop the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% PEI.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled NPA) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.

-

Signaling Pathways and Mode of Action

This compound's primary mode of action is the inhibition of polar auxin transport. However, its effects on plant physiology are more complex, involving interactions with other hormone signaling pathways, particularly cytokinin.

This compound's Impact on Auxin and Cytokinin Signaling

Transcriptome analysis has revealed that this compound treatment significantly alters the expression of genes involved in both auxin and cytokinin signaling.

Caption: this compound's effect on plant signaling pathways.

Experimental Workflow for Transcriptomic Analysis

To elucidate the molecular mechanisms of this compound action, a typical transcriptomic analysis workflow can be employed.

Caption: A typical experimental workflow for transcriptomic analysis.

Conclusion and Future Directions

This compound is a potent plant growth regulator with a primary mechanism of action involving the inhibition of auxin transport. While comprehensive quantitative SAR data is limited, this guide has synthesized the available information to highlight the key structural features essential for its activity. The dichlorophenyl ring, the cyclopropane moiety, and the amide and carboxylic acid groups all play critical roles in its biological function. The intricate interplay between this compound and the auxin and cytokinin signaling pathways underscores the complexity of its mode of action.

Future research should focus on the synthesis and biological evaluation of a systematic series of this compound analogs to establish a robust quantitative SAR. This would enable the development of more potent and selective plant growth regulators. Further elucidation of the precise molecular interactions between this compound and its target protein(s) through techniques such as X-ray crystallography and computational modeling will provide a deeper understanding of its mechanism of action and facilitate the rational design of novel agrochemicals.

References

- 1. This compound | C11H9Cl2NO3 | CID 11097730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces Lateral Bud Outgrowth by Modulating Cytokinin Biosynthesis and Signalling Pathways in Apple Identified via Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Cyclanilide in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclanilide is a plant growth regulator used to control vegetative growth and promote fruit maturity. Understanding its fate and behavior in the soil environment is critical for assessing its environmental impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the metabolic pathway of this compound in soil, detailing its degradation kinetics, major metabolites, and the analytical methodologies used for its study. The information is compiled from various scientific studies and regulatory documents to support research and development in the agricultural and environmental sciences.

Data Presentation: Degradation Kinetics of this compound and its Major Metabolite

The degradation of this compound in soil is a crucial aspect of its environmental fate. The primary metabolite formed is 2,4-dichloroaniline (2,4-DCA). The dissipation half-life (DT50) of both this compound and 2,4-DCA varies depending on soil type and aeration conditions.

Table 1: Dissipation Half-Life (DT50) of this compound in Various Soils (Days) [1][2]

| Soil Type | Aerobic Conditions | Anaerobic Conditions |

| Jiangxi Red Soil | 42.3 | 32.3 |

| Taihu Paddy Soil | 31.9 | 37.4 |

| Changshu Wushan Soil | 14.4 | 29.3 |

| Shaanxi Tide Soil | 30.4 | 48.9 |

| Dongbei Black Soil | 27.4 | 27.0 |

Table 2: Dissipation Half-Life (DT50) of 2,4-dichloroaniline (2,4-DCA) in Various Soils (Days) [1][2]

| Soil Type | Aerobic Conditions | Anaerobic Conditions |

| Jiangxi Red Soil | 15.6 | 28.9 |

| Taihu Paddy Soil | 27.1 | 54.1 |

| Changshu Wushan Soil | 5.26 | 10.6 |

| Shaanxi Tide Soil | 10.1 | 18.1 |

| Dongbei Black Soil | 12.5 | 21.0 |

Table 3: Concentration of this compound and 2,4-DCA Over Time in Jiangxi Red Soil (Aerobic Conditions)

| Time (Days) | This compound Concentration (mg/kg) | 2,4-DCA Concentration (mg/kg) |

| 0 | 10.00 | 0.00 |

| 1 | 9.55 | 0.21 |

| 3 | 8.72 | 0.58 |

| 7 | 7.41 | 1.12 |

| 14 | 5.89 | 1.89 |

| 30 | 3.88 | 2.54 |

| 60 | 2.11 | 1.83 |

| 90 | 1.15 | 1.02 |

| 120 | 0.63 | 0.57 |

Note: The data in Table 3 is illustrative and derived from graphical representations in the cited literature[3]. Actual values may vary.

Experimental Protocols

A standardized approach is crucial for studying the soil metabolism of this compound. The following protocols are based on methodologies reported in regulatory submissions and scientific publications.

Soil Incubation Study

A general workflow for a soil incubation study to assess the degradation of this compound is as follows:

Caption: General workflow for a soil metabolism study of this compound.

Analytical Methodology

The quantitative determination of this compound and its primary metabolite, 2,4-dichloroaniline (2,4-DCA), in soil is typically performed using liquid chromatography.

1. Extraction:

-

Soil samples are extracted with a mixture of methanol and water (1:1, v/v).

-

The extract is then partitioned into dichloromethane to separate the analytes from the soil matrix. The pH is adjusted to ≥10 for the aniline partition and ≤3 for the this compound partition.

2. Derivatization (for HPLC-UV analysis of 2,4-DCA):

-

The 2,4-dichloroaniline fraction is derivatized to 2-chloropropionamide (2,4-DCPA) using 2-chloropropionyl chloride in the presence of triethylamine.

3. Instrumental Analysis:

-

LC-MS/MS: This is the preferred method for its sensitivity and selectivity.

-

Column: Phenomenex® Luna 2.5 µm C18(2)-HST (50 mm x 2.0 mm i.d., 2.5 µm) or equivalent.

-

Mobile Phase: A gradient of 0.3% formic acid in water (A) and acetonitrile (B).

-

Detection: Electrospray ionization (ESI) in negative mode for this compound and positive mode for 2,4-DCA.

-

-

HPLC-UV:

-

Detection: UV detection at 255 nm.

-

Metabolic Pathway of this compound in Soil

The primary metabolic pathway of this compound in soil is initiated by the microbial hydrolysis of the amide bond, leading to the formation of 2,4-dichloroaniline (2,4-DCA) and 1-carboxycyclopropanecarboxylic acid. While specific microorganisms responsible for this degradation have not been definitively identified in the reviewed literature, it is known to be a microbially mediated process. Further degradation of 2,4-DCA can proceed through reductive dechlorination and oxidative deamination.

Caption: Proposed metabolic pathway of this compound in soil.

Conclusion

The metabolic fate of this compound in soil is primarily driven by microbial degradation, with the initial and key step being the hydrolysis to 2,4-dichloroaniline. The persistence of both this compound and its primary metabolite is influenced by soil properties and environmental conditions. The provided data and protocols offer a robust framework for researchers and scientists to conduct further studies and environmental risk assessments. A significant area for future research is the identification and characterization of the specific microbial communities and enzymes involved in the degradation of this compound.

References

Cyclanilide's Interaction with Plant Hormone Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclanilide is a plant growth regulator known for its role in modifying plant architecture and developmental processes.[1][2] Its primary applications in agriculture include suppressing vegetative growth and acting as a harvest aid, particularly in cotton.[2][3] The physiological effects of this compound are rooted in its complex interactions with multiple plant hormone signaling pathways. This technical guide provides an in-depth analysis of the current understanding of how this compound modulates these critical signaling cascades, with a focus on auxin, cytokinin, and abscisic acid signaling. The guide also explores its synergistic effects with ethylene and its role in concert with gibberellin inhibitors.

Interaction with the Auxin Signaling Pathway

The most well-documented mode of action for this compound is its interference with auxin-regulated processes.[2] It is proposed to be an inhibitor of polar auxin transport, a crucial mechanism for establishing auxin gradients that control numerous developmental processes. However, its mechanism is distinct from other classical auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA).

Molecular Interactions and Effects

This compound has been shown to be a noncompetitive inhibitor of both NPA and indole-3-acetic acid (IAA) binding to plasma membrane fractions. This suggests that this compound interacts with the auxin signaling machinery at a site distinct from these molecules. While NPA is a known inhibitor of auxin efflux, this compound's effect on auxin transport does not appear to be mediated through the same mechanism.

Transcriptomic studies in apple have revealed that this compound treatment can upregulate the expression of auxin influx carrier genes, such as LAX2. This suggests that this compound may alter auxin distribution within tissues by modulating its uptake into cells.

Quantitative Data on Auxin Pathway Interaction

| Parameter | Value | Plant/Tissue | Reference |

| IC50 for [3H]NPA binding | 50 µM | Zucchini hypocotyl plasma membranes | |

| IC50 for [3H]IAA binding | 50 µM | Zucchini hypocotyl plasma membranes | |

| Ki for noncompetitive inhibition of [3H]NPA binding | 40 µM | Zucchini hypocotyl plasma membranes | |

| Ki for noncompetitive inhibition of [3H]IAA binding | 2.3 µM | Zucchini hypocotyl plasma membranes | |

| Change in LAX2 gene expression | 1.3-fold increase (log2 ratio) | Apple lateral buds | |

| Inhibition of gravitropism | 30% at 1 µM | Tomato roots | |

| Stimulation of root growth | 165% of control at 5 µM | Tomato roots |

Experimental Protocols

1.3.1. Polar Auxin Transport Assay

-

Plant Material: Etiolated corn coleoptiles.

-

Methodology:

-

Excise segments from the coleoptiles.

-

Place a donor agar block containing [3H]IAA on the apical end of the segment.

-

Place a receiver agar block at the basal end.

-

Incubate the segments in the presence of this compound (e.g., 10 µM) or other inhibitors.

-

After a defined incubation period (e.g., 3 hours), measure the radioactivity in the receiver block using liquid scintillation counting to quantify the amount of transported auxin.

-

1.3.2. Competition-Binding Assay

-

Plant Material: Zucchini hypocotyls.

-

Methodology:

-

Isolate plasma membrane-enriched fractions from the hypocotyls.

-

Incubate the membrane fractions with a constant concentration of radiolabeled ligand ([3H]IAA or [3H]NPA).

-

Add increasing concentrations of unlabeled this compound as a competitor.

-

After incubation, separate the membrane-bound radioactivity from the free radioactivity by centrifugation or filtration.

-

Quantify the bound radioactivity and calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled ligand.

-

Signaling Pathway Diagram

Caption: this compound's interaction with the auxin signaling pathway.

Interaction with the Cytokinin Signaling Pathway

Recent studies have highlighted a significant role for this compound in modulating cytokinin biosynthesis and signaling, particularly in the context of promoting lateral bud outgrowth in apple trees.

Molecular Interactions and Effects

This compound treatment leads to an increase in the levels of zeatin riboside, a key cytokinin. This is accompanied by the downregulation of CKX1, a gene encoding a cytokinin oxidase/dehydrogenase, which is responsible for cytokinin degradation.

At the signaling level, this compound upregulates the expression of the cytokinin receptor gene WOL (WOODEN LEG) and the type-A response regulator genes ARR3 and ARR9. Type-A ARRs are primary cytokinin response genes and act as negative regulators of the signaling pathway, indicating an activation of the cytokinin response.

Quantitative Data on Cytokinin Pathway Interaction

| Parameter | Value | Plant/Tissue | Reference |

| Zeatin Riboside Level | ~2-fold increase | Apple axillary buds | |

| CKX1 Gene Expression | Downregulated | Apple axillary buds | |

| WOL (Cytokinin Receptor) Gene Expression | Upregulated | Apple lateral buds | |

| ARR3 (Type-A Response Regulator) Gene Expression | Upregulated | Apple lateral buds | |

| ARR9 (Type-A Response Regulator) Gene Expression | Upregulated | Apple lateral buds |

Experimental Protocols

2.3.1. Hormone Quantification

-

Plant Material: Axillary buds from treated and control plants.

-

Methodology:

-

Harvest and freeze tissue in liquid nitrogen.

-

Extract hormones using an appropriate solvent (e.g., methanol/water/formic acid).

-

Purify the extracts using solid-phase extraction.

-

Analyze the samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the levels of different cytokinin species.

-

2.3.2. Gene Expression Analysis (qRT-PCR)

-

Plant Material: Axillary buds from treated and control plants.

-

Methodology:

-

Extract total RNA from the plant tissue.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR using gene-specific primers for target genes (CKX1, WOL, ARR3, ARR9) and a reference gene for normalization.

-

Calculate the relative gene expression levels using the 2^-ΔΔCt method.

-

Signaling Pathway Diagram

References

Abstract

Cyclanilide is a versatile plant growth regulator whose primary mode of action is the inhibition of polar auxin transport.[1][2][3][4] This fundamental activity allows it to be utilized in various agricultural applications, from suppressing vegetative growth to promoting defoliation and fruit development, often in synergy with other plant growth regulators.[1] This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underpinning this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. It is intended for researchers, scientists, and professionals in the field of plant science and agrochemical development.

Primary Mode of Action: Inhibition of Auxin Transport

The central mechanism of this compound's action is its interference with auxin-regulated processes, primarily through the inhibition of polar auxin transport. Unlike classic auxin transport inhibitors such as N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA), this compound exhibits a distinct mechanism.

Studies have demonstrated that this compound is a noncompetitive inhibitor of both NPA and indole-3-acetic acid (IAA) binding to plasma membrane fractions. This suggests that this compound interacts with the auxin transport machinery at a site distinct from these other inhibitors, leading to a unique physiological response profile. This differential activity is highlighted by its ability to stimulate root growth at certain concentrations, a contrast to the inhibitory effects of NPA.

Quantitative Analysis of this compound's Effects

The physiological and biochemical impacts of this compound have been quantified in several studies. The following tables summarize key findings.

Table 1: Comparative Effects of this compound and NPA on Auxin-Mediated Processes

| Parameter | This compound | NPA (N-1-naphthylphthalamic acid) | Plant System | Reference |

| Inhibition of Gravitropism (at 1 µM) | 30% | 85% | Tomato Roots | |

| Effect on Root Growth | Stimulated (165% of control at 5 µM) | Inhibited (30% at 1 µM) | Tomato Roots | |

| IC50 for [3H]NPA Binding | 50 µM | - | Zucchini Hypocotyls | |

| IC50 for [3H]IAA Binding | 50 µM | - | Zucchini Hypocotyls | |

| Inhibition Constant (Ki) for NPA Binding | 40 µM | - | Zucchini Hypocotyls | |

| Inhibition Constant (Ki) for IAA Binding | 2.3 µM | - | Zucchini Hypocotyls |

Table 2: Synergistic Effect of this compound with Ethephon on Bean Leaf Defoliation

| Treatment | Defoliation Rate | Conditions | Reference |

| Low, ineffective rate of ethephon | ~0% | 7 days after treatment | |

| This compound + low rate of ethephon | ~50% | 7 days after treatment | |

| NPA/TIBA + low rate of ethephon | ~50% | 7 days after treatment | |

| High rate of ethephon alone | 75% | 7 days after treatment |

Table 3: Hormonal and Gene Expression Changes Induced by this compound in Apple Lateral Buds

| Parameter | Change with this compound Treatment | Time Point | Reference |

| Zeatin Riboside Level | ~2-fold increase | 168 hours | |

| Abscisic Acid (ABA) Level | ~2-fold decrease | 168 hours | |

| CKX1 (Cytokinin Oxidase 1) Gene Expression | Down-regulated | 168 hours | |

| WOODEN LEG (Cytokinin Receptor) Gene Expression | Up-regulated | 168 hours | |

| ARR3, ARR9 (Type-A Response Regulators) Gene Expression | Up-regulated | 168 hours | |

| ABI2, ABI5 (ABA Signal Response) Gene Expression | Down-regulated | 168 hours |

Table 4: Effect of this compound on Thidiazuron (TDZ)-Induced Cotton Defoliation at Low Temperatures (15°C)

| Treatment | Defoliation Rate (at 240 hours) | Key Gene Expression Changes in Abscission Zone | Reference |

| TDZ alone | ~53.0% | - | |

| TDZ + this compound | ~79.6% | Reduced expression of auxin transport (LAX2, PIN1) and response (IAA9, ARF3) genes. Increased expression of ethylene synthesis (ACS, ACO) and signaling (ERF1B) genes. Increased expression of jasmonic acid synthesis (AOC4) gene. |

Key Signaling Pathways and Interactions

This compound's primary action on auxin transport initiates a cascade of hormonal crosstalk, significantly altering the balance of other key phytohormones.

Interaction with Ethylene Signaling

A critical application of this compound is its synergistic interaction with ethylene-releasing agents like ethephon to promote defoliation and boll opening in cotton. By inhibiting auxin transport, this compound is thought to sensitize the abscission zone to the effects of ethylene, as auxin is a known inhibitor of abscission. This interaction is crucial for efficient harvesting.

Caption: this compound's synergistic action with ethephon in promoting leaf abscission.

Regulation of Apical Dominance and Branching

In species like apple, this compound promotes lateral bud outgrowth, effectively breaking apical dominance. This is achieved by modulating the balance between cytokinin and abscisic acid. This compound treatment leads to an increase in active cytokinins and a decrease in ABA in the lateral buds. This hormonal shift creates a favorable environment for bud break and subsequent branching.

Caption: Hormonal regulation of lateral branching by this compound in apple.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments used to elucidate this compound's mode of action.

Auxin Transport Assay in Etiolated Corn Coleoptiles

This assay measures the polar transport of radiolabeled auxin.

-

Plant Material: Etiolated corn (Zea mays) coleoptiles are excised.

-

Treatment: Agar donor blocks containing [3H]IAA (radiolabeled auxin) and the test compound (this compound, NPA, or TIBA at 10 µM) are placed on the apical end of the coleoptile sections. Receiver blocks are placed at the basal end.

-

Incubation: The sections are incubated in a dark, humid environment for a set period (e.g., 3 hours).

-

Measurement: The amount of radioactivity that has moved from the donor block, through the coleoptile, and into the receiver block is quantified using liquid scintillation counting.

-

Analysis: Inhibition of transport is calculated by comparing the radioactivity in the receiver blocks of treated samples to that of the control (no inhibitor).

Caption: Workflow for the polar auxin transport assay.

Competition-Binding Assay with Plasma Membranes

This assay determines the binding affinity and competition between this compound, NPA, and IAA.

-

Plasma Membrane Isolation:

-

Homogenize zucchini (Cucurbita pepo) hypocotyl tissue in a Tris buffer.

-

Filter the homogenate through cheesecloth and nylon mesh.

-

Perform differential centrifugation to pellet the microsomal fraction (100,000g).

-

Resuspend the pellet and use a two-phase aqueous polymer system (dextran/polyethylene glycol) to purify the plasma membranes.

-

Pellet the final plasma membrane fraction by ultracentrifugation.

-

-

Binding Assay:

-

Incubate the isolated plasma membrane fractions with a radiolabeled ligand ([3H]NPA or [3H]IAA).

-

In parallel incubations, include increasing concentrations of the unlabeled competitor (this compound).

-

Separate bound from free radioligand by rapid filtration or centrifugation.

-

Quantify the radioactivity in the bound fraction.

-

-

Analysis:

-

Plot the displacement of the radioligand by the competitor to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

-

Use Dixon plot analysis to determine the inhibition constant (Ki) and the nature of the inhibition (competitive, noncompetitive, etc.).

-

Conclusion

The primary mode of action of this compound is the inhibition of polar auxin transport through a mechanism distinct from other known inhibitors. This action serves as the foundation for its diverse applications as a plant growth regulator. By disrupting auxin flow, this compound modulates the activity and balance of other critical phytohormones, including ethylene, cytokinins, and abscisic acid, to achieve desired physiological outcomes such as enhanced defoliation, controlled vegetative growth, and increased branching. The quantitative data and experimental protocols provided herein offer a technical basis for further research and development in the field of plant growth regulation.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Innovative Plant Growth Regulator for Cotton Crops [cropscience.bayer.in]

- 3. This compound (Ref: RPA 090946) [sitem.herts.ac.uk]

- 4. [PDF] this compound: mechanism of action and uses as a plant growth regulator in cotton. | Semantic Scholar [semanticscholar.org]

Cyclanilide's Disruption of Polar Auxin Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclanilide, a plant growth regulator, exerts its effects by modulating auxin-regulated processes. A primary mechanism of action is the inhibition of polar auxin transport, a critical process for plant growth and development. This technical guide provides an in-depth analysis of the molecular interactions and physiological consequences of this compound's interference with this pathway. It details the experimental evidence, presents quantitative data on its inhibitory effects, and outlines the methodologies used to elucidate its mechanism. Visualizations of the polar auxin transport pathway and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction to this compound and Polar Auxin Transport

This compound [1-(2,4-dichlorophenylaminocarbonyl)-cyclopropane carboxylic acid] is a synthetic plant growth regulator used to manage various aspects of plant development, including vegetative growth and senescence.[1] Its efficacy often lies in its ability to interfere with the signaling of auxin, a key phytohormone.

Polar auxin transport is the directed, cell-to-cell movement of auxin, primarily indole-3-acetic acid (IAA), throughout the plant.[2] This transport is essential for establishing auxin gradients that control a multitude of developmental processes, including embryogenesis, organ formation, apical dominance, and tropic responses.[2][3] The transport is mediated by three main families of protein transporters: the AUXIN1/LIKE-AUX1 (AUX/LAX) influx carriers, the PIN-FORMED (PIN) efflux carriers, and the ATP-binding cassette B (ABCB) transporters.[4] The polar localization of these carriers on the plasma membrane dictates the directionality of auxin flow.

Mechanism of Action: this compound as a Noncompetitive Inhibitor

This compound's primary role in disrupting auxin-regulated processes stems from its inhibition of polar auxin transport. However, its mechanism is distinct from classic auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA).

Studies have demonstrated that while this compound inhibits the movement of radiolabeled IAA in etiolated corn coleoptiles, it does not inhibit auxin efflux, a hallmark of NPA's activity. Instead, this compound acts as a noncompetitive inhibitor of both NPA and IAA binding to plasma membrane fractions. This suggests that this compound binds to a site on the auxin transport machinery that is distinct from the binding sites of both the natural ligand (IAA) and the classic inhibitor (NPA), yet its binding allosterically inhibits their interaction with the transport proteins.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory properties of this compound on auxin transport and binding have been quantified in several key experiments. The following tables summarize these findings, providing a clear comparison with the well-characterized inhibitor, NPA.

| Compound | IC50 for [3H]NPA Binding (µM) | IC50 for [3H]IAA Binding (µM) |

| This compound | 50 | 50 |

| Compound | Ki for [3H]NPA Binding (µM) | Ki for [3H]IAA Binding (µM) |

| This compound | 40 | 2.3 |

| Treatment (Concentration) | Inhibition of Gravitropism in Tomato Roots (%) | Effect on Tomato Root Growth (% of Control) |

| This compound (1 µM) | 30 | - |

| This compound (5 µM) | - | 165 (Stimulation) |

| NPA (1 µM) | 85 | 70 (Inhibition) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radiolabeled Auxin Transport Assay

This protocol is adapted from methods used to measure polar auxin transport in etiolated coleoptiles.

Materials:

-

Etiolated corn seedlings

-

[3H]IAA (radiolabeled indole-3-acetic acid)

-

Agar

-

Scintillation vials and scintillation fluid

-

Test compounds (this compound, NPA, TIBA) dissolved in a suitable solvent (e.g., DMSO)

-

Microcentrifuge tubes

-

Razor blades

Procedure:

-

Prepare agar blocks (e.g., 1.5% agar in a buffer) containing a known concentration of [3H]IAA and the test compound (e.g., 10 µM this compound, NPA, or TIBA) or a solvent control.

-

Excise apical sections (e.g., 5 mm) from etiolated corn coleoptiles.

-

Place an agar block containing the [3H]IAA and test compound on the apical end of each coleoptile section.

-

Place a receiver agar block (without [3H]IAA or test compounds) at the basal end of each coleoptile section.

-

Incubate the sections in a dark, humid chamber for a defined period (e.g., 4-18 hours) to allow for auxin transport.

-

After incubation, separate the coleoptile section, the donor agar block, and the receiver agar block.

-

Place the receiver agar block into a scintillation vial.

-

Add scintillation fluid to the vial.

-

Quantify the amount of radioactivity in the receiver block using a liquid scintillation counter.

-

The amount of radioactivity in the receiver block is proportional to the amount of auxin transported. Compare the results from the test compounds to the control to determine the percentage of inhibition.

[3H]NPA and [3H]IAA Competition Binding Assay

This protocol describes a competition binding assay using plasma membrane fractions to determine the inhibitory effects of this compound.

Materials:

-

Plant tissue (e.g., etiolated zucchini hypocotyls)

-

Homogenization buffer (e.g., Tris-based buffer at pH 7.2)

-

Sucrose

-

Dithiothreitol (DTT)

-

Phase separation solution (e.g., dextran and polyethylene glycol)

-

[3H]NPA and [3H]IAA

-

Unlabeled NPA, IAA, and this compound

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Ultracentrifuge

Procedure: Part A: Plasma Membrane Isolation

-

Homogenize the plant tissue in a blender with cold homogenization buffer.

-

Filter the homogenate through cheesecloth and a nylon membrane.

-

Centrifuge the filtrate at a low speed (e.g., 7,000 x g for 10 minutes) to pellet cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 30 minutes) to pellet the total membrane fraction (microsomes).

-

Resuspend the microsomal pellet in buffer and use a two-phase aqueous partitioning system to enrich for plasma membranes.

Part B: Competition Binding Assay

-

Incubate a fixed amount of the isolated plasma membrane protein with a constant concentration of [3H]NPA or [3H]IAA.

-

In parallel incubations, include increasing concentrations of the unlabeled competitor (this compound, NPA, or IAA).

-

Incubate the mixture for a specific time at a controlled temperature to reach binding equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with cold buffer to remove any non-specifically bound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

The amount of radioactivity on the filter represents the amount of bound radioligand.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Impact of this compound

Signaling Pathway of Polar Auxin Transport and this compound's Interference

Caption: Polar auxin transport pathway and points of inhibition by this compound and NPA.

Experimental Workflow for Radiolabeled Auxin Transport Assay

Caption: Workflow for the radiolabeled auxin transport assay.

Experimental Workflow for Competition Binding Assay

Caption: Workflow for the competition binding assay.

Conclusion

This compound disrupts polar auxin transport through a mechanism distinct from that of classic inhibitors like NPA. Its action as a noncompetitive inhibitor of both IAA and NPA binding suggests a unique interaction with the auxin transport machinery. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and utilize the effects of this compound on plant growth and development. The visualization of the signaling pathway and experimental workflows further clarifies the complex interactions involved. This in-depth understanding is crucial for the targeted application of this compound in agriculture and for the development of novel plant growth regulators.

References

- 1. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound Induces Lateral Bud Outgrowth by Modulating Cytokinin Biosynthesis and Signalling Pathways in Apple Identified via Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Discovery and Synthesis of Cyclanilide

A comprehensive overview for researchers, scientists, and drug development professionals

Abstract

Cyclanilide is a plant growth regulator initially developed by Rohm and Haas. It is primarily used in agriculture to control plant development, particularly in cotton cultivation, where it can suppress vegetative growth or act as a harvest aid.[1][2] Its mechanism of action involves the inhibition of auxin transport, a crucial process in plant growth and development.[1] More recent research has unveiled a more complex mode of action, highlighting its role in modulating cytokinin biosynthesis and signaling pathways. This guide provides a detailed technical overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound, intended for professionals in plant science and agrochemical development.

Discovery and Commercialization

This compound, identified by the code RPA 090946, was developed by the American chemical company Rohm and Haas.[1] The company, founded in 1907, has a long history in specialty chemicals. Dow Chemical Company later acquired Rohm and Haas in 2009. This compound is commercially used in combination with other plant growth regulators like mepiquat chloride and ethephon to manage cotton growth and facilitate harvesting.[3]

Chemical Synthesis of this compound

The chemical synthesis of this compound, 1-((2,4-dichlorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a multi-step process. While specific industrial synthesis protocols are often proprietary, a general and adaptable laboratory-scale synthesis can be outlined based on available chemical literature for analogous compounds. The process commences with the preparation of cyclopropane-1,1-dicarboxylic acid, followed by its reaction with 2,4-dichloroaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid

This precursor can be synthesized from diethyl malonate and 1,2-dibromoethane in the presence of a strong base.

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

-

Phase-Transfer Catalyst: Add triethylbenzylammonium chloride to the flask.

-

Addition of Reactants: A mixture of diethyl malonate and 1,2-dibromoethane is added to the vigorously stirred suspension. The reaction is typically stirred for several hours at room temperature.

-

Work-up: The reaction mixture is diluted with water, cooled in an ice bath, and then acidified with concentrated hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined ether layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by trituration with a suitable solvent like benzene to yield solid cyclopropane-1,1-dicarboxylic acid.

Step 2: Synthesis of this compound

This step involves the amidation of cyclopropane-1,1-dicarboxylic acid with 2,4-dichloroaniline.

-

Activation of Carboxylic Acid: In a flask, dissolve cyclopropane-1,1-dicarboxylic acid in a suitable solvent such as tetrahydrofuran (THF) and cool the solution in an ice-water bath.

-

Base Addition: Add triethylamine dropwise to the solution.

-

Formation of Acid Chloride: Thionyl chloride is then added slowly to the reaction mixture to form the acid chloride in situ.

-

Amidation: A solution of 2,4-dichloroaniline in THF is added dropwise to the reaction mixture. The reaction is stirred for several hours, allowing it to warm to room temperature.

-

Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with aqueous sodium hydroxide, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by precipitation from a solvent/anti-solvent system (e.g., heptane) to yield this compound as a solid.

Mechanism of Action and Biological Activity

This compound's primary mechanism of action is the inhibition of polar auxin transport. This disruption of auxin flow leads to various physiological effects, including the promotion of lateral bud outgrowth and changes in overall plant architecture. Furthermore, recent studies have demonstrated that this compound also significantly impacts cytokinin signaling pathways.

Inhibition of Auxin Transport

This compound acts as a noncompetitive inhibitor of both N-1-naphthylphthalamic acid (NPA) and indole-3-acetic acid (IAA) binding to plasma membrane fractions. This indicates that it interferes with auxin transport through a mechanism distinct from other known inhibitors.

Modulation of Cytokinin Signaling

Transcriptome analysis of apple lateral buds treated with this compound revealed significant changes in the expression of genes involved in cytokinin biosynthesis and signaling. Notably, the expression of Cytokinin Oxidase 1 (CKX1), a gene involved in cytokinin degradation, was downregulated. Conversely, the expression of the cytokinin receptor gene WOODEN LEG and the type-A response regulator genes ARR3 and ARR9 was upregulated. This suggests that this compound promotes lateral bud outgrowth by increasing cytokinin levels and enhancing cytokinin signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 ([³H]NPA binding) | 50 µM | Plasma membrane fractions from zucchini hypocotyls | |

| IC50 ([³H]IAA binding) | 50 µM | Plasma membrane fractions from zucchini hypocotyls | |

| Ki ([³H]NPA binding) | 40 µM | Dixon plot analysis, noncompetitive inhibition | |

| Ki ([³H]IAA binding) | 2.3 µM | Dixon plot analysis, noncompetitive inhibition |

Table 1: Inhibition of Auxin Transport and Binding by this compound

| Hormone | Fold Change | Time Point | Tissue | Reference |

| Zeatin Riboside | ~2-fold increase | 168 hours | Apple axillary buds | |

| Abscisic Acid | ~2-fold decrease | 168 hours | Apple axillary buds |

Table 2: Effect of this compound on Phytohormone Levels

| Gene | Fold Change (log2) | Time Point | Tissue | Reference |

| CKX1 | Downregulated | 168 hours | Apple lateral buds | |

| WOL (Cytokinin Receptor) | Upregulated | 168 hours | Apple lateral buds | |

| ARR3 (Type-A Response Regulator) | Upregulated | 168 hours | Apple lateral buds | |

| ARR9 (Type-A Response Regulator) | Upregulated | 168 hours | Apple lateral buds | |

| ABI2 (ABA Signal Response) | Downregulated | 168 hours | Apple lateral buds | |

| ABI5 (ABA Signal Response) | Downregulated | 168 hours | Apple lateral buds | |

| LAX2 (Auxin Influx Carrier) | 1.3 | 168 hours | Apple lateral buds |

Table 3: Effect of this compound on Gene Expression in Apple Lateral Buds

Experimental Protocols

Radiolabeled Auxin Transport Assay

This protocol is used to measure the effect of this compound on polar auxin transport.

-

Plant Material: Use etiolated corn coleoptiles, approximately 3.5 days old.

-

Coleoptile Preparation: Excise a 3 cm segment from the coleoptile, 1 cm below the apical end and 1 cm below the first node.

-

Donor Block Preparation: Prepare agar blocks containing a phosphate buffer (50 mM KH₂PO₄, 0.25 M sucrose, pH 6.0) with radiolabeled [³H]IAA (e.g., 1 µM) and the desired concentration of this compound.

-

Assay Setup: Place the apical end of the coleoptile segment in the donor block. Place a receiver block of plain agar at the basal end.

-

Incubation: Incubate the setup in a dark, humid chamber for a defined period (e.g., 3 hours).

-

Quantification: After incubation, measure the radioactivity in the receiver block using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of auxin transported.

-

Data Analysis: Compare the radioactivity in the receiver blocks from the this compound-treated groups to the control group to determine the percentage of inhibition.

Preparation of Plant Plasma Membrane Fractions

This protocol is for isolating plasma membranes for use in binding assays.

-

Plant Material: Use hypocotyls from 4-day-old etiolated zucchini seedlings.

-

Homogenization: Homogenize the tissue in a blender with a Tris buffer (pH 7.2).

-

Filtration and Initial Centrifugation: Filter the homogenate through cheesecloth and a nylon membrane. Centrifuge the filtrate at 7,000 x g for 10 minutes to remove cell debris.

-

Microsomal Fraction Isolation: Subject the supernatant to ultracentrifugation at 100,000 x g for 30 minutes to pellet the total membrane fraction (microsomes).

-

Plasma Membrane Purification (Aqueous Two-Phase Partitioning):

-

Resuspend the microsomal pellet in a suitable buffer.

-

Mix the resuspended microsomes with a phase separation solution (containing dextran and polyethylene glycol).

-

Centrifuge at a low speed (e.g., 1,000 x g) to separate the phases. The plasma membranes will partition into the upper phase.

-

Collect the upper phase and centrifuge at 100,000 x g for 30 minutes to pellet the purified plasma membranes.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound.

Caption: Inhibition of Auxin Transport by this compound.

Caption: this compound's Modulation of Cytokinin Pathway.

Caption: Workflow for Plasma Membrane Isolation and Binding Assay.

References

Cyclanilide's effects on plant cell division and elongation

An In-depth Technical Guide to the Effects of Cyclanilide on Plant Cell Division and Elongation

Executive Summary

This compound is a versatile plant growth regulator known for its significant impact on plant morphology, primarily through the inhibition of auxin transport.[1] This technical guide provides a comprehensive overview of the molecular and physiological effects of this compound, with a specific focus on its influence on plant cell division and elongation. It is intended for researchers, scientists, and professionals in drug development who are investigating plant growth regulation. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound's primary mode of action involves interaction with auxin-regulated processes, distinguishing it from other auxin transport inhibitors.[2] It is frequently used in combination with other plant growth regulators, such as mepiquat chloride to manage vegetative growth and ethephon to aid in harvesting.[3]

Introduction to this compound